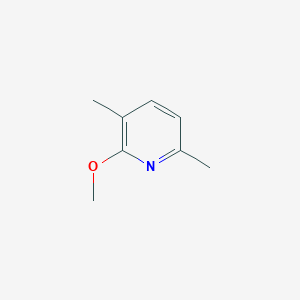

2-Methoxy-3,6-dimethylpyridine

Description

Contextualization within the Broader Class of Pyridine (B92270) Derivatives and Heterocyclic Chemistry

Pyridine, a six-membered heterocyclic aromatic compound containing one nitrogen atom, and its derivatives are fundamental scaffolds in chemistry. nih.gov The presence of the nitrogen atom imparts unique properties to the ring system, including basicity and a different reactivity pattern compared to benzene. nih.gov Pyridine derivatives are integral to numerous natural products, pharmaceuticals, and agrochemicals. google.com

2-Methoxy-3,6-dimethylpyridine belongs to the subset of polysubstituted pyridines. The presence of a methoxy (B1213986) group and two methyl groups on the pyridine ring significantly influences its electronic properties and steric environment. The methoxy group at the 2-position is an electron-donating group, which can affect the reactivity of the pyridine ring in various chemical transformations. The methyl groups at the 3- and 6-positions provide steric bulk and also contribute to the electronic nature of the molecule. This specific arrangement of substituents makes this compound a distinct chemical entity with potentially unique characteristics compared to its isomers, such as 2-Methoxy-3,5-dimethylpyridine and 4-Methoxy-2,6-dimethylpyridine. lookchem.comnih.gov

Historical Development and Evolution of Research on Substituted Pyridines

The study of substituted pyridines has a rich history, dating back to the 19th century. Early work focused on the isolation of pyridine bases from coal tar. orgsyn.org A significant breakthrough in the synthesis of substituted pyridines was the Hantzsch pyridine synthesis, first reported in 1881. nih.gov This method allows for the construction of the pyridine ring from relatively simple starting materials. Over the years, numerous other methods for the synthesis of polysubstituted pyridines have been developed, including modifications of the Hantzsch synthesis and various cyclocondensation and cross-coupling reactions. google.comnih.gov These advancements have enabled chemists to create a vast library of pyridine derivatives with diverse substitution patterns, paving the way for the exploration of their properties and applications.

Conceptual Significance of Methoxy-Dimethylpyridines in Organic Synthesis and Medicinal Chemistry Building Blocks

Methoxy-dimethylpyridines, including this compound, are valuable building blocks in organic synthesis and medicinal chemistry. The methoxy group can serve as a handle for further functionalization or can be a key pharmacophoric element in biologically active molecules. For instance, methoxypyridine moieties are found in a variety of pharmaceuticals, where they can influence binding to biological targets and affect the metabolic stability of the drug. nih.gov

The dimethyl substitution pattern adds another layer of complexity and potential for creating specific molecular architectures. The methyl groups can provide steric hindrance to direct reactions to other positions on the ring or can be involved in key interactions within a receptor binding pocket. While direct research on the applications of this compound is limited in publicly available literature, the significance of its structural motifs in medicinal chemistry is evident in related compounds. For example, derivatives of methoxy-dimethylpyridines are being explored as modulators of biological targets like gamma-secretase. nih.gov The existence of a bromo-derivative, 5-bromo-2-methoxy-3,6-dimethylpyridine, suggests its utility as an intermediate for introducing further substituents onto the pyridine ring through cross-coupling reactions. lookchem.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-3,6-dimethylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-6-4-5-7(2)9-8(6)10-3/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PROSRRABZRFGQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C=C1)C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801305289 | |

| Record name | 2-Methoxy-3,6-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801305289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1121585-23-6 | |

| Record name | 2-Methoxy-3,6-dimethylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1121585-23-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-3,6-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801305289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Theoretical and Computational Chemistry Studies of 2 Methoxy 3,6 Dimethylpyridine

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful tool to investigate the fundamental characteristics of 2-Methoxy-3,6-dimethylpyridine. These methods, grounded in the principles of quantum mechanics, allow for the detailed examination of its electronic and structural nature.

Density Functional Theory (DFT) Applications for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) has become a principal method for studying the electronic structure and molecular properties of pyridine (B92270) derivatives like this compound. researchgate.netrsc.org DFT methods, particularly with hybrid functionals such as B3LYP, are frequently employed to achieve a balance between computational cost and accuracy. researchgate.netrsc.org These calculations are instrumental in predicting a wide array of properties, including optimized molecular geometry, vibrational frequencies, and the energies of frontier molecular orbitals (HOMO and LUMO). researchgate.netmaterialsciencejournal.org The application of DFT allows for a detailed understanding of how the methoxy (B1213986) and dimethyl substitutions on the pyridine ring influence its electronic distribution and reactivity. researchgate.netnih.gov For instance, DFT calculations can elucidate the electron-donating or withdrawing effects of these substituents, which in turn govern the molecule's chemical behavior. acs.org

Ab Initio and Semi-Empirical Methods for Conformational and Energetic Analysis

While DFT is widely used, ab initio and semi-empirical methods also play a role in the computational analysis of this compound. Ab initio methods, which are based on first principles without empirical parameters, can provide highly accurate energetic and conformational data, though they are often more computationally intensive. These methods are valuable for benchmarking the results obtained from DFT.

Semi-empirical methods, on the other hand, utilize parameters derived from experimental data to simplify calculations. This makes them significantly faster and suitable for preliminary conformational searches and the study of larger molecular systems. These methods can efficiently explore the potential energy surface to identify stable conformers of this compound, which can then be subjected to more rigorous analysis using DFT or ab initio calculations.

Molecular Geometry Optimization and Structural Conformations

The optimization of the molecular geometry of this compound is a fundamental step in its computational study. rsc.org Using methods like DFT with basis sets such as 6-311++G(d,p), researchers can determine the most stable three-dimensional arrangement of atoms in the molecule. rsc.org This process involves finding the minimum energy structure on the potential energy surface.

The optimized geometry provides crucial information on bond lengths, bond angles, and dihedral angles. For pyridine derivatives, the orientation of the substituent groups relative to the ring is of particular interest. In this compound, the rotation of the methoxy group and the methyl groups can lead to different conformers with distinct energies and properties. Computational studies can predict the relative stabilities of these conformers and the energy barriers for their interconversion.

Below is a table showcasing typical bond lengths and angles that could be obtained from a DFT optimization of this compound.

| Parameter | Value |

| Bond Lengths (Å) | |

| C2-O | 1.36 |

| O-C(methoxy) | 1.43 |

| C2-N | 1.34 |

| C6-N | 1.34 |

| C3-C(methyl) | 1.51 |

| C6-C(methyl) | 1.51 |

| Bond Angles (°) ** | |

| C3-C2-N | 122.5 |

| C5-C6-N | 122.5 |

| C2-O-C(methoxy) | 118.0 |

| Dihedral Angles (°) ** | |

| C3-C2-O-C(methoxy) | ~0 or ~180 |

Note: The values presented are illustrative and would be precisely determined through specific computational calculations.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Electronic Charge Distribution

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and electronic properties of this compound. materialsciencejournal.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. nih.govresearcher.life

Computational analyses reveal that for pyridine derivatives, the HOMO is often localized on the pyridine ring and the electron-donating substituents, while the LUMO is typically distributed over the aromatic system. researchgate.net In this compound, the methoxy and methyl groups, being electron-donating, are expected to raise the energy of the HOMO, thereby influencing the molecule's reactivity.

The electronic charge distribution, often visualized through molecular electrostatic potential (MEP) maps, highlights the regions of positive and negative electrostatic potential on the molecular surface. materialsciencejournal.org For this compound, the nitrogen atom of the pyridine ring is expected to be a region of negative potential, making it susceptible to electrophilic attack. Conversely, the hydrogen atoms of the methyl and methoxy groups will exhibit positive potential.

| Parameter | Calculated Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -0.8 |

| HOMO-LUMO Gap | 5.7 |

Note: These values are representative and can vary depending on the computational method and basis set used.

Prediction and Interpretation of Vibrational Frequencies (FT-IR, Raman Spectroscopy)

Computational methods, particularly DFT, are highly effective in predicting the vibrational frequencies of molecules, which correspond to the peaks observed in experimental FT-IR and Raman spectra. esisresearch.orgnih.gov By calculating the second derivatives of the energy with respect to the atomic coordinates, a theoretical vibrational spectrum can be generated.

The interpretation of these spectra is greatly aided by computational assignments of the vibrational modes. esisresearch.org For this compound, characteristic vibrational modes would include C-H stretching from the methyl and aromatic groups, C-N and C-C stretching within the pyridine ring, and vibrations associated with the methoxy group, such as C-O stretching and O-CH3 bending. esisresearch.org Comparing the computed frequencies with experimental data allows for a detailed and accurate assignment of the observed spectral bands. nih.gov

Below is a table of predicted vibrational frequencies for key functional groups in this compound.

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 |

| Methyl C-H Stretch | 2980-2850 |

| C=N/C=C Ring Stretch | 1600-1450 |

| C-O Stretch (Methoxy) | 1250-1020 |

| Ring Bending | 800-600 |

Note: Calculated frequencies are often scaled to better match experimental values.

Computational NMR Spectroscopy: Chemical Shift and Coupling Constant Predictions

Computational chemistry provides a powerful means to predict the Nuclear Magnetic Resonance (NMR) spectra of molecules like this compound. chemicalbook.com Methods such as the Gauge-Including Atomic Orbital (GIAO) approach, typically used in conjunction with DFT, can accurately calculate the ¹H and ¹³C chemical shifts. researchgate.net

These predictions are invaluable for assigning the signals in experimental NMR spectra and can help to confirm the structure of the synthesized compound. The calculated chemical shifts are sensitive to the electronic environment of each nucleus. Therefore, the presence of the electron-donating methoxy and methyl groups on the pyridine ring will significantly influence the chemical shifts of the ring protons and carbons. For instance, the protons and carbons at positions ortho and para to the methoxy group are expected to be more shielded (lower chemical shift) compared to those in unsubstituted pyridine.

The following table provides an example of predicted ¹H and ¹³C NMR chemical shifts for this compound.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H4 | ~6.8 | C2: ~160 |

| H5 | ~7.4 | C3: ~115 |

| CH₃ (at C3) | ~2.4 | C4: ~138 |

| CH₃ (at C6) | ~2.5 | C5: ~120 |

| OCH₃ | ~3.9 | C6: ~157 |

| C(methyl at C3): ~18 | ||

| C(methyl at C6): ~24 | ||

| C(methoxy): ~55 |

Note: These are estimated values. Actual chemical shifts depend on the solvent and the specific computational parameters.

Thermochemical Parameters and Relative Stabilities of Pyridine Derivatives

Thermochemical parameters are crucial for understanding the intrinsic stability of a molecule. Computational chemistry provides reliable estimates of these properties, such as the heat of formation (ΔfH°), entropy (S°), and Gibbs free energy of formation (ΔfG°). These values are often determined by applying high-level theoretical methods, which can be benchmarked against experimental data for related compounds.

For pyridine derivatives, stability is significantly influenced by the nature and position of substituents on the ring. Electron-donating groups, such as methyl (-CH₃) and methoxy (-OCH₃), generally enhance the thermodynamic stability of the aromatic system. The stability of this compound can be understood by considering its constituent parts and comparing it to simpler, well-characterized derivatives like pyridine and 2,6-lutidine (2,6-dimethylpyridine).

Experimental thermochemical data for the parent compound, 2,6-lutidine, is available from sources like the NIST WebBook and provides a solid baseline for comparison. nist.gov For instance, the standard molar enthalpy of formation for liquid 2,6-lutidine has been experimentally determined. nist.gov Computational studies on various methyl-substituted piperidines (the saturated analogue of pyridine) have shown that G3MP2B3 composite methods can predict enthalpies of formation with excellent agreement to experimental values, typically within a few kJ/mol. nih.gov

Below is a table comparing the experimental thermochemical data for pyridine and 2,6-lutidine. While specific experimental values for this compound are not available, the table includes a qualitative assessment of the expected influence of its substituents.

| Compound | Formula | Standard Molar Enthalpy of Formation (liquid, ΔfH°_liquid) | Standard Molar Entropy (liquid, S°_liquid) | Qualitative Effect of Substituents on Stability |

|---|---|---|---|---|

| Pyridine | C₅H₅N | +100.2 kJ/mol | 177.4 J/mol·K | Baseline |

| 2,6-Lutidine | C₇H₉N | +12.6 kJ/mol nist.gov | 244.24 J/mol·K nist.gov | Increased stability due to two electron-donating methyl groups. |

| This compound | C₈H₁₁NO | Not available | Not available | Expected to be further stabilized by the electron-donating methoxy group, though minor steric strain may be present. |

Investigation of Molecular Electrostatic Potential Surfaces

The Molecular Electrostatic Potential (MEP) surface is a valuable tool in computational chemistry for visualizing the charge distribution of a molecule and predicting its reactivity. uni-muenchen.de The MEP maps color-coded values of the electrostatic potential onto a surface of constant electron density, revealing regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). uni-muenchen.de These regions correspond to sites susceptible to electrophilic and nucleophilic attack, respectively.

For pyridine and its derivatives, the most prominent feature of the MEP is the region of strong negative potential located in the plane of the ring, associated with the lone pair of electrons on the nitrogen atom. nih.gov This negative region indicates the site of protonation and coordination to Lewis acids. nih.gov

The substituents on the pyridine ring significantly modulate the MEP. rsc.org

Methyl Groups: The two methyl groups at the 2- and 6-positions in 2,6-lutidine are weak electron-donating groups. They increase the electron density on the pyridine ring through hyperconjugation and induction, which in turn makes the negative potential at the nitrogen atom even more pronounced compared to unsubstituted pyridine. This enhances the basicity of the nitrogen atom.

Methoxy Group: The methoxy group at the 3-position has a more complex influence. As a powerful resonance donor, it increases the electron density of the ring, particularly at the ortho and para positions relative to itself. This donation further enhances the negative character of the nitrogen lone pair region. Concurrently, the electronegative oxygen atom of the methoxy group creates a second, distinct region of negative electrostatic potential. nih.gov

In this compound, the combined electron-donating effects of the two methyl groups and the methoxy group result in a highly electron-rich pyridine ring. The MEP surface would show a deep negative minimum (Vmin) at the nitrogen atom, making it a strong Brønsted-Lowry and Lewis base. chemrxiv.orgrsc.org Furthermore, a secondary negative region would be localized around the oxygen atom of the methoxy group. The steric hindrance provided by the flanking methyl groups in 2,6-lutidine is known to make the nitrogen lone pair less accessible, a feature that would persist in this compound. wikipedia.orgchemicalbook.com

Computational studies on aminopyridines have shown that the position of a substituent dramatically alters the MEP and, consequently, the susceptibility of the ring nitrogen to metabolic N-oxidation. nih.gov For 2-aminopyridine, the proximity of the amino group reduces the accessibility of the nitrogen's negative potential. nih.gov A similar, though less pronounced, steric and electronic effect can be anticipated from the substituents in this compound, where the MEP provides a detailed map of reactivity, highlighting the electron-rich nitrogen and oxygen atoms as the primary sites for electrophilic attack.

The table below summarizes the key features expected on the MEP surface of this compound, based on the analysis of its parent structures.

| Compound | Key MEP Features | Predicted Reactivity Implications |

|---|---|---|

| Pyridine | Strong negative potential at the nitrogen lone pair. Positive potential on ring hydrogens. | Primary site for protonation and electrophilic attack is the nitrogen atom. |

| 2,6-Lutidine | Deeper negative potential at the nitrogen atom compared to pyridine due to electron-donating methyl groups. Steric hindrance around the nitrogen. | Increased basicity at the nitrogen, but reduced nucleophilicity due to steric shielding. wikipedia.org |

| This compound | Very deep negative potential at the nitrogen atom due to combined electron donation. A second negative potential region around the methoxy oxygen. Significant steric hindrance at the nitrogen. | Highly basic nitrogen atom, but sterically hindered. The methoxy oxygen provides an alternative site for interaction with electrophiles. |

Spectroscopic Characterization and Advanced Analytical Techniques for 2 Methoxy 3,6 Dimethylpyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 2-Methoxy-3,6-dimethylpyridine, a comprehensive analysis using various NMR techniques confirms its molecular structure.

Comprehensive ¹H and ¹³C NMR Spectral Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for assigning the structure of this compound. The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments, while the ¹³C NMR spectrum reveals the number of non-equivalent carbons.

In a typical ¹H NMR spectrum of a substituted pyridine (B92270), the chemical shifts of the protons are influenced by the electronic effects of the substituents. For instance, in related dimethylpyridines, the methyl protons typically appear as singlets in the upfield region of the spectrum. researchgate.net The aromatic protons on the pyridine ring will exhibit characteristic shifts and coupling patterns depending on their position relative to the substituents.

The ¹³C NMR spectrum complements the ¹H NMR data by providing the chemical shifts for each carbon atom in the molecule. The positions of the peaks are indicative of the carbon's hybridization and its electronic environment. For example, carbons in a pyridine ring typically resonate in the downfield region (around 100-150 ppm), with the exact shift depending on the substituents. chemguide.co.uklibretexts.org The carbon of the methoxy (B1213986) group will have a characteristic shift, as will the carbons of the two methyl groups. chemguide.co.uklibretexts.org

Table 1: Representative ¹H and ¹³C NMR Data for Substituted Pyridines (Note: Specific data for this compound is not publicly available. The following table presents typical chemical shift ranges for similar substituted pyridines for illustrative purposes.)

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Pyridine Ring Protons | 6.5 - 8.5 | 120 - 150 |

| Methoxy Protons (O-CH₃) | 3.5 - 4.0 | 50 - 65 |

| Methyl Protons (Ar-CH₃) | 2.2 - 2.6 | 15 - 25 |

Application of 2D NMR Experiments (e.g., COSY, HMQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are powerful tools for establishing the connectivity between atoms within a molecule. ipb.pt

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. youtube.comresearchgate.net For this compound, a COSY spectrum would show correlations between the protons on the pyridine ring, confirming their relative positions.

HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation) : These experiments correlate directly bonded proton and carbon atoms. science.govscience.gov An HSQC spectrum of this compound would show a cross-peak for each C-H bond, definitively assigning the proton and carbon signals for each methyl group and the C-H groups on the pyridine ring.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals long-range couplings between protons and carbons, typically over two or three bonds. science.govscience.gov This is crucial for piecing together the molecular skeleton. For example, an HMBC spectrum would show correlations from the methyl protons to the adjacent ring carbons, and from the methoxy protons to the carbon at the 2-position of the pyridine ring, confirming the placement of the substituents.

These 2D NMR techniques, used in combination, provide unambiguous evidence for the structure of this compound. ipb.ptyoutube.com

Advanced NMR Techniques for Pyridine Ring Systems (e.g., ¹⁵N NMR)

Nitrogen-15 (¹⁵N) NMR spectroscopy, although less common due to the low natural abundance and lower sensitivity of the ¹⁵N nucleus, can provide valuable information about the electronic environment of the nitrogen atom in the pyridine ring. researchgate.net The chemical shift of the ¹⁵N nucleus is highly sensitive to substituent effects and protonation state. researchgate.netnih.govacs.org For pyridine derivatives, the ¹⁵N chemical shifts can vary significantly, offering insights into the electronic structure of the heterocyclic ring. scispace.com The use of hyperpolarization techniques can enhance the sensitivity of ¹⁵N NMR, making it a more accessible tool for studying pyridine systems. researchgate.net

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify functional groups and probe the conformational properties of molecules.

FT-IR and FT-Raman spectra of related pyridine derivatives, such as 2-methoxy-6-methylpyridine, have been studied. researchgate.net The vibrational modes of the pyridine ring, methoxy group, and methyl groups give rise to characteristic absorption bands. For instance, C-C stretching vibrations in the pyridine ring are typically observed in the 1400-1650 cm⁻¹ region. researchgate.net The C-O stretching of the methoxy group and various C-H bending and stretching modes of the methyl and methoxy groups will also be present. nih.gov

Raman spectroscopy provides complementary information to FT-IR. acs.org For example, in molecules with a center of symmetry, some vibrations may be Raman active but IR inactive, and vice versa. While this compound lacks a center of symmetry, the relative intensities of the bands in the FT-IR and Raman spectra can still provide valuable structural information. ijera.com

Table 2: General Vibrational Frequencies for Functional Groups in Substituted Pyridines (Note: Specific data for this compound is not publicly available. The following table presents typical frequency ranges for relevant functional groups.)

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| Pyridine Ring | C=C, C=N stretching | 1400 - 1650 |

| Ring breathing | 990 - 1050 | |

| Methoxy Group | C-O stretching | 1000 - 1300 |

| CH₃ stretching | 2850 - 2960 | |

| Methyl Group | CH₃ stretching | 2870 - 2980 |

| CH₃ bending | 1375 - 1450 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Characteristics

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic systems like pyridine exhibit characteristic UV absorption bands. The position and intensity of these bands are influenced by the substituents on the ring. For 2,6-dimethylpyridine (B142122), UV absorption maxima are observed, and these can be expected to shift in this compound due to the electronic effects of the additional methoxy group. nih.gov Related compounds like 2-ethyl-3,5-dimethylpyridine (B72401) show absorption maxima around 270 nm. The electronic absorption characteristics can be useful for quantitative analysis and for studying interactions with other molecules. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern. In the mass spectrum of this compound, the molecular ion peak (M⁺) would correspond to its molecular weight.

The fragmentation pattern provides a fingerprint of the molecule. libretexts.org Common fragmentation pathways for pyridine derivatives involve the loss of substituents or cleavage of the ring. For this compound, one would expect to see fragment ions corresponding to the loss of a methyl group (M-15), a methoxy group (M-31), or other characteristic fragments. The fragmentation pattern of related dimethylpyridines has been documented and can serve as a reference. nist.gov High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion and its fragments, which allows for the determination of the elemental composition. rsc.org

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a cornerstone technique for the structural elucidation of volatile and semi-volatile organic compounds by analyzing their fragmentation patterns upon electron impact. In a typical EI-MS analysis, the molecule is ionized, leading to a molecular ion (M⁺) and various fragment ions.

For pyridine derivatives, fragmentation often involves the cleavage of bonds adjacent to the nitrogen atom or the aromatic ring. While specific EI-MS fragmentation data for this compound is not extensively detailed in the available literature, patterns can be inferred from related structures. For instance, in the GC-MS analysis of the structurally similar compound 2-Chloromethyl-4-methoxy-3,5-dimethyl pyridine HCl, a key fragment ion is observed at m/z 120. ajrconline.org General fragmentation principles for aromatic ethers suggest potential losses of a methyl group (M-15) or the entire methoxy group (M-31). For amines and pyridine compounds, alpha-cleavage is a dominant fragmentation pathway. libretexts.org The mass spectrometer is commonly operated at an electron energy of 70 eV. ajrconline.org

Table 1: Potential EI-MS Fragmentation Data for Pyridine Derivatives Data inferred from related compounds and general fragmentation principles.

| Ion Type | Potential m/z | Description |

|---|---|---|

| Molecular Ion [M]⁺ | 137 | Corresponds to the molecular weight of this compound. |

| [M-CH₃]⁺ | 122 | Loss of a methyl group from the methoxy or pyridine ring. |

| [M-OCH₃]⁺ | 106 | Loss of the methoxy group. |

Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) for Trace Analysis and Quantification

For detecting and quantifying minute amounts of pyridine derivatives, particularly in complex matrices like active pharmaceutical ingredients (APIs), Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) is the method of choice due to its high sensitivity and specificity. ajrconline.orgresearchgate.net

A validated LC-ESI-MS/MS method has been developed for the trace analysis of 2-acetoxy methyl-4-methoxy-3,5-dimethyl pyridine, a genotoxic impurity related to this compound. researchgate.netjocpr.com This method demonstrates the capability of quantifying the impurity down to the parts-per-million (ppm) level. The system utilizes electrospray ionization (ESI) in positive mode, which is effective for nitrogen-containing compounds. jocpr.com The use of single reaction monitoring (SRM) or selected ion monitoring (SIM) enhances specificity and sensitivity, allowing for precise quantification. ajrconline.orgjocpr.com For example, the limit of detection (LOD) for the related acetoxy compound was established at 0.1 ppm, with a limit of quantification (LOQ) of 0.3 ppm. researchgate.netjocpr.com The addition of a modifier like ammonium (B1175870) acetate (B1210297) to the mobile phase can improve ionization and reproducibility. researchgate.net

Table 2: LC-ESI-MS/MS Parameters for Trace Analysis of a Related Pyridine Derivative

| Parameter | Condition | Source |

|---|---|---|

| Chromatography System | ||

| Column | Hypersil BDS (150 x 4.6 mm, 5 µm) | researchgate.netjocpr.com |

| Mobile Phase | 5 mM Ammonium Acetate Buffer (pH 4) and Acetonitrile (B52724) (60:40, v/v) | researchgate.netjocpr.com |

| Flow Rate | 0.7 mL/min | researchgate.netjocpr.com |

| Mass Spectrometry System | ||

| Instrument | API-4000 LC-MS/MS | jocpr.com |

| Ionization Mode | Electrospray Ionization (ESI), Positive | researchgate.netjocpr.com |

| Detection Mode | Single Reaction Monitoring (SRM) | jocpr.com |

X-ray Diffraction Analysis for Solid-State Molecular and Crystal Structures

X-ray diffraction is an indispensable technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This analysis provides definitive information on bond lengths, bond angles, and intermolecular interactions, confirming the compound's molecular structure and revealing how molecules pack in the crystal lattice. brynmawr.edutubitak.gov.tr

Table 3: Example Crystallographic Data from a Related Methoxy-Dimethylpyridine Derivative Data for (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol

| Parameter | Value | Source |

|---|---|---|

| Molecular Geometry | ||

| Pyridine Ring | Planar with minor distortions | |

| Key Bond Lengths | ||

| C–O (methoxy) | 1.43 Å | |

| C–C (pyridine ring) | 1.39–1.41 Å | |

| O–H (hydroxymethyl) | 0.97 Å | |

| Crystal Packing |

Chromatographic Separation Techniques for Purification and Purity Assessment (e.g., GC, HPLC)

Chromatographic techniques, primarily Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are fundamental for separating this compound from impurities and for assessing its purity.

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds like substituted pyridines. A sensitive GC-MS method has been developed and validated for determining process-related impurities in pharmaceutical synthesis, including compounds like 2-Chloromethyl-4-methoxy-3,5-dimethyl pyridine HCl. ajrconline.org Such methods often employ a capillary column, like a DB-5, with helium as the carrier gas. ajrconline.org The separation is achieved based on the compounds' boiling points and interactions with the column's stationary phase. The coupling of GC with a mass spectrometer (GC-MS) allows for both quantification and positive identification of the separated components. ajrconline.orgnih.govopenagrar.de

High-Performance Liquid Chromatography (HPLC): HPLC is a robust and widely used technique for the purity assessment of less volatile or thermally labile compounds. Purity evaluation is often performed using reverse-phase HPLC with UV detection. ptfarm.pl For related pyridine derivatives, methods have been developed using C18 columns with a mobile phase typically consisting of an acetonitrile and buffer mixture. jocpr.comptfarm.pl The method's ability to separate the main compound from its potential impurities and degradation products is crucial for its designation as a "stability-indicating" method in pharmaceutical applications. chromatographyonline.com

Table 4: Chromatographic Conditions for Separation and Purity Assessment

| Technique | Parameter | Condition | Source |

|---|---|---|---|

| Gas Chromatography (GC) | Column | J&W Scientific DB-5 capillary column (30 m x 0.53 mm I.D. x 5.0 µm) | ajrconline.org |

| Carrier Gas | Helium at a constant flow of 3.0 mL/min | ajrconline.org | |

| Detector | Mass Spectrometer (MS) in Electron Ionization (EI) mode | ajrconline.org | |

| Injection Mode | Split injection | ajrconline.org | |

| High-Performance Liquid Chromatography (HPLC) | Column | Octadecyl (C18) reverse-phase column | ptfarm.pl |

| Mobile Phase | Acetonitrile and phosphate (B84403) buffer mixture | ptfarm.pl | |

| Detector | UV detector | ptfarm.pl |

Environmental Fate and Biogeochemical Cycling of Methoxy Dimethylpyridines

Abiotic Degradation Processes

Abiotic degradation involves non-biological processes, primarily driven by light (photochemical degradation) and chemical reactions like oxidation and hydrolysis. These processes are critical in determining the initial transformation of the compound in atmospheric and aquatic systems.

In the atmosphere, organic compounds are primarily degraded by reacting with photochemically-produced hydroxyl radicals. nih.gov For related dimethylpyridines, such as 2,6-lutidine, this is a key degradation pathway. Vapor-phase 2,6-lutidine is expected to be degraded by reaction with hydroxyl radicals, with an estimated half-life of 6 days. nih.gov Given its structural similarity, 2-Methoxy-3,6-dimethylpyridine is likely to undergo a similar atmospheric fate.

Chemical oxidation in soil and water can contribute to the degradation of organic pollutants. soilpedia.nl Advanced Oxidation Processes (AOPs), which generate highly reactive species like hydroxyl radicals, are effective in degrading a wide range of organic contaminants, including those in polluted water and soil. ttu.ee While these are often engineered remediation techniques, natural oxidative processes can occur.

Hydrolysis, the reaction with water, can be a significant degradation pathway for certain functional groups. The hydrolysis of alkoxypyridines to hydroxypyridines is a known chemical transformation. ontosight.ai The rate of hydrolysis is highly dependent on environmental conditions such as pH. agronomy.org For instance, the hydrolysis of the herbicide fluroxypyr-methylheptyl ester (fluroxypyr-MHE) is significantly faster under basic conditions (pH 9) and can be catalyzed by soil surfaces, suggesting that both chemical and microbial processes can accelerate this reaction. agronomy.org The breakdown of a pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivative was found to occur via hydrolysis of the imide bond under alkaline conditions. ptfarm.pl Although specific hydrolysis data for this compound is scarce, its methoxy (B1213986) group could potentially undergo hydrolysis, particularly under specific pH conditions or in the presence of catalytic surfaces in the environment.

Biotic Degradation Mechanisms and Microbial Metabolism

The ultimate fate of many organic compounds in the environment is determined by microbial degradation. A wide variety of microorganisms in soil and water have evolved pathways to utilize pyridine (B92270) and its derivatives as sources of carbon, nitrogen, and energy. researchgate.netresearchgate.net

Pyridine and its derivatives are susceptible to biodegradation by numerous bacterial and fungal species. researchgate.netnih.gov However, the structure of the substituent groups on the pyridine ring plays a crucial role in its biodegradability. Methylation, in particular, can significantly retard the degradation of the pyridine ring. Studies on 2,6-lutidine (2,6-dimethylpyridine) have shown it to be significantly more resistant to microbiological degradation in soil compared to other isomers, with complete degradation taking over 30 days. This resistance is often attributed to the steric hindrance from the two methyl groups.

Conversely, some studies report that 2,6-dimethylpyridine (B142122) is readily biodegradable under aerobic conditions. This discrepancy highlights that the biodegradability can be highly dependent on the specific microbial communities present and the environmental conditions. The position of substituents also matters; for example, the methoxy groups at para positions to the nitrogen atom in some donor-acceptor systems have a more significant effect on electronic properties than those at meta positions, which could influence enzymatic recognition and degradation. acs.org The degradation of chlorpyrifos, a pesticide containing a 3,5,6-trichloro-2-methoxypyridine ring, is an important area of study, as this metabolite can be persistent. deswater.com

Table 1: Examples of Microorganisms Involved in Pyridine Derivative Degradation

| Microorganism Genus | Substrate(s) | Environment | Reference(s) |

|---|---|---|---|

| Arthrobacter | Pyridine | - | nih.gov |

| Rhodococcus | Quinoline, Pyridine derivatives | Oil-contaminated soil | researchgate.netresearchgate.net |

| Paracoccus | Pyridine | Aerobic granules | hmdb.ca (from initial search) |

| Bacillus | Pyridine derivatives | - | researchgate.net |

| Nocardia | Pyridine, Picolines, Lutidine | Soil | researchgate.net |

| Pseudomonas | Hydroxypyridines, Pyridinecarboxylic acids | Soil, Sludge | researchgate.net |

| Meiothermus | Chlorpyrifos (contains methoxypyridine ring) | Agricultural runoff | deswater.com |

A key enzymatic pathway for the degradation of aromatic compounds involves oxidoreductases, such as laccases. Laccases are multi-copper enzymes that catalyze the oxidation of a wide range of aromatic substrates, including phenols and anilines, coupled with the reduction of molecular oxygen to water. researchgate.net (from initial search)

The oxidation of dihydropyridine (B1217469) derivatives to their corresponding pyridine forms can be mediated by laccase enzymes. researchgate.net (from initial search) For instance, laccases from various fungal sources, such as Trametes versicolor, have been shown to efficiently catalyze the oxidation of 1,4-dihydropyridine (B1200194) derivatives. researchgate.net (from initial search) This enzymatic process is an environmentally benign alternative to chemical oxidation methods that often require harsh conditions. researchgate.net (from initial search) The efficiency of laccase-catalyzed reactions can depend on the redox potential of the specific enzyme. researchgate.net (from initial search) Given that laccases have a broad substrate scope, it is plausible that they could play a role in the transformation of methoxy-dimethylpyridines in the environment.

The biodegradation of pyridines typically proceeds through hydroxylation, which is often the initial step in activating the stable aromatic ring for cleavage. researchgate.net Bacteria have been shown to degrade simple pyridine derivatives via pathways involving hydroxylated intermediates. researchgate.net For many pyridines, this initial hydroxylation step is unusual because it incorporates an oxygen atom derived from water rather than molecular oxygen. researchgate.net

Metabolic studies of pyridine and hydroxypyridines have identified pyridinediols (dihydroxypyridines) as key intermediates. exaly.com (from initial search) The complete degradation of the pyridine ring in Arthrobacter sp. strain 68b was found to proceed through ring cleavage to form intermediates that are ultimately converted to succinic acid, which can enter central metabolism. nih.gov In the degradation of the pesticide chlorpyrifos, a major metabolite is 3,5,6-trichloro-2-pyridinol (B117793) (TCP), which is formed by the hydrolysis of the phosphate (B84403) ester linkage and can be further metabolized to 3,5,6-trichloro-2-methoxypyridine (TCMP). deswater.comresearchgate.net The degradation of fluroxypyr, a herbicide, results in a methoxypyridine metabolite, highlighting that such compounds can be products of biotransformation. agronomy.org

Table 2: Potential Degradation Products of Substituted Pyridines

| Precursor Type | Degradation Product(s) | Degradation Process | Reference(s) |

|---|---|---|---|

| Pyridine / Hydroxypyridines | Pyridinediols, Succinic acid | Microbial Metabolism | researchgate.netnih.govexaly.com (from initial search) |

| 1,4-Dihydropyridines | Corresponding Pyridine Derivatives | Photodegradation, Enzymatic Oxidation | researchgate.netuchile.cllookchemmall.com (from initial search) |

| Chlorpyrifos | 3,5,6-trichloro-2-pyridinol (TCP), 3,5,6-trichloro-2-methoxypyridine (TCMP) | Microbial Metabolism | deswater.comresearchgate.net |

| Nifedipine (B1678770) | Nitrosophenyl pyridine, Nitrophenyl pyridine | Photodegradation | lookchemmall.com |

Environmental Monitoring and Distribution of Alkyl/Methoxypyridines in Natural Matrices

The distribution of related alkyl- and methoxypyridines has been documented in several environmental contexts. For instance, 3,5,6-trichloro-2-methoxypyridine (TMP), a metabolite of the herbicide triclopyr (B129103), has been detected in both water and sediment following herbicide application. apms.org Similarly, pyridine itself and various alkylpyridines have been found in groundwater and surface water near industrial sites and areas with shale oil processing activities. researchgate.net The presence of these compounds in natural matrices highlights their potential to enter and persist in the environment.

The detection of pyridine derivatives in environmental samples underscores the importance of robust monitoring programs. The table below summarizes findings on the distribution of related compounds.

Table 1: Environmental Distribution of Selected Pyridine Derivatives

| Compound | Matrix | Concentration Range | Location Context | Reference |

|---|---|---|---|---|

| Triclopyr methoxypyridine (TMP) | Water | Not specified | Aquatic field studies | apms.org |

| Triclopyr methoxypyridine (TMP) | Sediment | Not detected to low levels | Aquatic field studies | apms.org |

| Pyridines & Alkylpyridines | Groundwater | µg/L levels | Shale oil processing site | researchgate.net |

| Fluroxypyr-methoxypyridine | Soil | Not specified | Railway tracks | researchgate.net |

Environmental Mobility and Attenuation in Aqueous and Soil Compartments

The environmental mobility and attenuation of a chemical are governed by its physical and chemical properties and its interactions with environmental compartments like soil and water. carnegiescience.edu For this compound, its behavior can be inferred from data on related substances.

Mobility: The mobility of pyridine derivatives in soil and water is largely influenced by their water solubility and their tendency to adsorb to soil particles. ecetoc.org Compounds with higher water solubility and lower soil organic carbon-water (B12546825) partition coefficients (Koc) are generally more mobile. thermofisher.comnih.gov For example, 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride is noted for its water solubility, which suggests it is likely to be mobile in the environment and may spread in water systems. thermofisher.com Conversely, compounds that strongly adsorb to soil organic matter and clay minerals are less mobile. carnegiescience.edu The pKa of a pyridine compound is also critical; at environmental pH values below their pKa, they will exist in a protonated, cationic form, which tends to adsorb more strongly to negatively charged soil surfaces, thereby reducing mobility. nih.gov

Attenuation: Attenuation encompasses all processes that reduce the mass and concentration of a substance in the environment, including biodegradation, hydrolysis, and photolysis. crccare.comepa.gov

Biodegradation: This is a primary attenuation mechanism for many pyridine compounds. researchgate.net Microorganisms can use pyridines as a source of carbon and nitrogen. researchgate.net However, the structure of the pyridine ring, including the type and position of substituents, significantly affects its biodegradability. Methylation, for instance, can retard the degradation of the pyridine ring. Studies on 2,6-lutidine (2,6-dimethylpyridine) showed it is more resistant to microbial degradation in soil compared to other isomers, with complete degradation taking over 30 days. nih.gov The presence of a methoxy group may further influence these degradation pathways.

Photolysis: Degradation by sunlight can be a significant pathway for some pyridines in aqueous solutions. Laboratory studies on the herbicide triclopyr indicated that photolysis was a principal degradation pathway in water. apms.org However, in natural waters, the effectiveness of photolysis can be limited by light attenuation due to turbidity. apms.org

Hydrolysis: This process involves the breakdown of a chemical by reaction with water. For many pyridine derivatives, hydrolysis is considered a minor degradation pathway compared to microbial action and photolysis. apms.org

The persistence of a compound is often described by its half-life (DT50), the time it takes for 50% of the initial amount to dissipate. Field studies on the triclopyr metabolite TMP showed dissipation half-lives in water ranging from 4.0 to 8.8 days, and in sediment from 2.7 to 13.3 days, indicating relatively rapid attenuation under those specific field conditions. apms.org

Table 2: Environmental Fate Parameters for Related Pyridine Compounds

| Compound | Parameter | Value | Environmental Compartment | Reference |

|---|---|---|---|---|

| 2,6-Lutidine (2,6-Dimethylpyridine) | Log Koc | ~2.3 (Koc ~200) | Soil | nih.gov |

| 2,6-Lutidine (2,6-Dimethylpyridine) | Biodegradation Half-life | ~1 month | Aerobic soil | nih.gov |

| 3,5,6-trichloro-2-methoxypyridine (TMP) | Dissipation Half-life (DT50) | 4.0 - 8.8 days | Water | apms.org |

| 3,5,6-trichloro-2-methoxypyridine (TMP) | Dissipation Half-life (DT50) | 2.7 - 13.3 days | Sediment | apms.org |

| 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine HCl | Mobility | Likely mobile | Water systems | thermofisher.com |

Applications of 2 Methoxy 3,6 Dimethylpyridine in Chemical Synthesis and Advanced Materials

Strategic Use as Chemical Building Blocks and Intermediates in Organic Synthesis

Substituted pyridines are fundamental building blocks in organic synthesis, serving as key intermediates for the construction of more complex molecular architectures, particularly in the pharmaceutical and agrochemical industries. cymitquimica.comsmolecule.comchemimpex.com The unique arrangement of methoxy (B1213986) and methyl groups on the 2-Methoxy-3,6-dimethylpyridine ring makes it a valuable precursor for creating intricate molecules.

Detailed research has demonstrated the utility of closely related pyridine (B92270) structures in the synthesis of complex natural products. A notable example is the formal total synthesis of Fredericamycin A, a natural antibiotic with significant anti-tumor activity. rsc.orgbohrium.comresearchgate.netresearchgate.net The synthetic routes to this complex molecule have utilized pyridine derivatives as foundational starting materials. rsc.orgbohrium.com Specifically, a derivative, methyl 2-methoxy-4,6-dimethylpyridine-3-carboxylate, highlights the strategic importance of the methoxy-dimethyl-pyridine core in constructing the complex isoquinoline (B145761) framework of the target molecule. bohrium.combeilstein-journals.org The presence of the methoxy and methyl groups on the pyridine ring influences the electronic properties and steric environment, guiding the regioselectivity of subsequent reactions.

Development of Functional Materials and Polymers

Pyridine-containing polymers are a significant class of materials known for their potential in advanced applications, owing to their unique electronic and physical properties. researchgate.net The incorporation of pyridine units into polymer backbones can lead to materials with desirable characteristics, including enhanced thermal stability and electrical conductivity. cionpharma.commdpi.com

The thermal stability of polymeric materials is a critical factor for their use in high-performance applications, such as in the aerospace and electronics industries. longdom.org The introduction of aromatic and heterocyclic rings, like pyridine, into a polymer's structure is a known strategy to enhance its thermal resilience. longdom.orgresearchgate.netwur.nl The rigid nature of the pyridine ring can increase the decomposition temperature of the resulting polymer. mdpi.com For example, the presence of pyridine and methoxy groups in grafted co-polymers has been shown to enhance thermal stability. mdpi.com While direct studies on polymers synthesized from this compound are not extensively documented, related structures like 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride are noted for their use in creating materials with improved thermal properties. cionpharma.com

The field of conducting polymers has also benefited from the inclusion of pyridine units. nasa.govfrontiersin.org The electron-deficient nature of the pyridine ring makes polymers containing this moiety susceptible to n-doping, a process that increases electrical conductivity. researchgate.netdtic.mil Research on polypyridine (PPy) and its derivatives has shown that these materials can achieve significant levels of electrical conductivity upon chemical or electrochemical doping. researchgate.net The synthesis of optically active, conductive polymer films based on pyridine and thiophene (B33073) units further highlights the potential for creating functional electronic materials from pyridine-based monomers. acs.org

The rational design of functional materials involves the strategic selection of molecular building blocks to achieve specific properties. Pyridine derivatives are excellent candidates for this approach due to the versatility of the pyridine ring, which can be functionalized to tune the final material's characteristics. chemimpex.comstmarytx.edu

The structure of this compound offers several features that can be exploited in material design:

The Pyridine Nitrogen: The basic nitrogen atom can participate in hydrogen bonding or act as a coordination site for metal ions, enabling the formation of self-assembled structures or metal-organic frameworks (MOFs).

The Methoxy Group: This electron-donating group can influence the electronic properties of the pyridine ring, affecting its reactivity and the photophysical properties (like fluorescence) of the resulting material. mdpi.com

The Methyl Groups: These groups provide steric bulk, which can be used to control the packing of polymer chains or the geometry of supramolecular assemblies, influencing properties like solubility and morphology. mdpi.com

By leveraging these structural elements, it is possible to design materials with tailored functions, such as sensors, catalysts, or components for electronic devices. For example, pyridine-grafted copolymers have been developed that exhibit strong blue fluorescence, a property enhanced by the polymer structure. mdpi.com

Role in Catalysis and Ligand Chemistry

The nitrogen atom in the pyridine ring possesses a lone pair of electrons that is not part of the aromatic π-system, making it available for coordination to metal ions or for acting as a base. This fundamental property makes pyridine derivatives central to the fields of ligand chemistry and catalysis.

Pyridine-based ligands are ubiquitous in coordination chemistry and are used to create metal complexes for a vast range of applications, including catalysis and the formation of supramolecular architectures. cmu.eduacs.orgnih.govbeilstein-journals.org The synthesis of these ligands often involves the strategic coupling of pyridine units. beilstein-journals.org

This compound represents a potential building block for creating new ligands. The substituents on the pyridine ring would play a crucial role in determining the properties of the resulting metal complex:

Steric Hindrance: The methyl group at the 6-position (alpha to the nitrogen) provides steric bulk around the metal coordination site. This can influence the geometry of the complex, stabilize it, and control access of substrates to the metal center in catalytic applications.

Electronic Effects: The electron-donating methoxy and methyl groups can increase the electron density on the pyridine nitrogen, enhancing its Lewis basicity and affecting the electronic properties of the metal center it coordinates to.

The design of ligands is a highly modular process, and building blocks like this compound can be incorporated into larger, multidentate ligand systems to achieve specific coordination environments and catalytic activities. stmarytx.edugrafiati.com

In many organic reactions, a base is required to remove a proton without acting as a nucleophile and causing unwanted side reactions. wikipedia.org Sterically hindered bases, known as non-nucleophilic bases, are designed for this purpose. wikipedia.org Their bulkiness allows them to access and abstract small protons while preventing them from attacking larger electrophilic centers. masterorganicchemistry.com

Sterically hindered pyridines are a well-known class of non-nucleophilic bases. researchgate.netthieme-connect.com A classic example is 2,6-lutidine (2,6-dimethylpyridine), where the two methyl groups flanking the nitrogen atom effectively shield it from acting as a nucleophile. masterorganicchemistry.comrsc.org

This compound shares key structural features with these established non-nucleophilic bases. The methyl group at the 6-position provides significant steric hindrance around the nitrogen atom. Therefore, it can be employed as a mild, non-nucleophilic base in organic transformations where a stronger base like lithium diisopropylamide (LDA) would be too reactive or where other functionalities in the molecule are sensitive to nucleophilic attack. wikipedia.orggoogle.com

Interactive Data Table: Properties of Pyridine Derivatives in Synthesis and Materials

This table summarizes the applications and key properties of this compound and related compounds discussed in the article.

| Compound Name | Key Structural Features | Primary Application Area | Relevant Properties & Research Findings |

| This compound | Methoxy group at C2, Methyl groups at C3 & C6 | Building Block, Ligand Precursor, Non-nucleophilic Base | Steric hindrance from C6-methyl group suggests use as a non-nucleophilic base. masterorganicchemistry.com Functional groups allow for tailored design of materials and ligands. mdpi.comstmarytx.edu |

| Methyl 2-methoxy-4,6-dimethylpyridine-3-carboxylate | Ester group at C3, Methoxy at C2, Methyl groups at C4 & C6 | Synthetic Intermediate | Used as a key building block in the formal total synthesis of the complex antibiotic Fredericamycin A. bohrium.combeilstein-journals.org |

| 2-(Chloromethyl)-3,6-dimethylpyridine (B3090415) | Chloromethyl group at C2, Methyl groups at C3 & C6 | Synthetic Intermediate | Serves as a crucial intermediate in the synthesis of pharmaceuticals such as Omeprazole (B731). |

| Pyridine-Grafted Copolymers | Pyridine units attached to a polymer backbone | Functional Polymers | Incorporation of pyridine and methoxy groups can enhance thermal stability and induce fluorescence. mdpi.com |

| 2,6-Lutidine (2,6-dimethylpyridine) | Methyl groups at C2 & C6 | Non-nucleophilic Base | A classic example of a sterically hindered base used to prevent nucleophilic side reactions. masterorganicchemistry.comrsc.org |

Other Emerging Chemical Applications (e.g., in agrochemicals, specialty chemicals)

While the core applications of this compound and its close derivatives are established in pharmaceuticals, its potential in other specialized chemical sectors is an area of ongoing interest. However, based on currently available public research, the direct application of this compound in the fields of agrochemicals and specialty chemicals is not extensively documented.

Research into pyridine derivatives, as a class of compounds, is widespread in agrochemical development. For instance, related compounds such as 2-(Chloromethyl)-3,6-dimethylpyridine have been explored as building blocks for novel pesticides. The structural features of the pyridine ring are valuable for creating biologically active molecules. Similarly, other substituted pyridines like 2,6-dimethyl-pyridine-3-carbaldehyde are utilized in the formulation of agrochemicals, including pesticides and herbicides. chemimpex.com

In the realm of specialty chemicals, pyridine compounds are used as intermediates and building blocks for dyes, resins, and other performance products. nih.govsolubilityofthings.com The specific contribution and documented use of this compound in these emerging applications, however, remains a subject for future research and development. The scientific literature to date does not provide specific examples or detailed research findings on its role as a key intermediate or active ingredient in these sectors.

Future Research Directions and Perspectives for 2 Methoxy 3,6 Dimethylpyridine Studies

Innovations in Green and Sustainable Synthetic Methodologies

The future synthesis of 2-Methoxy-3,6-dimethylpyridine will likely pivot towards green and sustainable chemistry principles to minimize environmental impact and enhance efficiency. Traditional multi-step syntheses of substituted pyridines, such as the Hantzsch or Bohlmann-Rahtz methods, often rely on harsh conditions, stoichiometric reagents, and volatile organic solvents, leading to significant waste generation. beilstein-journals.orgmdpi.com

Future research should focus on adapting these classic syntheses and developing new ones under greener paradigms. Key areas of innovation include:

Microwave-Assisted Synthesis: This technique has been shown to dramatically reduce reaction times (from hours to minutes) and increase yields for various pyridine (B92270) derivatives. organic-chemistry.orgtandfonline.com Applying microwave irradiation to the synthesis of this compound could offer a more energy-efficient route, potentially in solvent-free conditions or using environmentally benign solvents like ethanol. nih.govnih.gov

Continuous Flow Chemistry: Transferring the synthesis to a continuous flow reactor system offers numerous advantages, including superior heat and mass transfer, enhanced safety for handling reactive intermediates, and straightforward scalability. nih.govresearchgate.net Flow chemistry can enable the integration of reaction, separation, and purification steps, creating a more streamlined and resource-efficient process. acs.orgacs.org

Heterogeneous Catalysis: The development and use of recyclable solid catalysts, such as zeolites or metal-organic frameworks (MOFs), could replace traditional homogeneous acid or base catalysts. acs.orgrsc.org This approach simplifies product purification, reduces corrosive waste, and allows for catalyst reuse, aligning with the principles of a circular economy.

Multicomponent Reactions (MCRs): Designing a one-pot, multicomponent reaction strategy to assemble the this compound core from simple, readily available precursors would significantly improve atom economy and reduce the number of synthetic steps and purification processes. acs.orgresearchgate.net

| Green Synthetic Approach | Potential Advantages for this compound Synthesis | References |

|---|---|---|

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, energy efficiency, potential for solvent-free reactions. | organic-chemistry.orgtandfonline.comnih.govnih.gov |

| Continuous Flow Chemistry | Enhanced safety, scalability, process control, and integration of synthetic steps. | nih.govresearchgate.netacs.org |

| Heterogeneous Catalysis | Catalyst recyclability, simplified product isolation, reduced corrosive waste. | acs.orgrsc.org |

| One-Pot Multicomponent Reactions | Increased atom economy, reduced synthetic steps, minimized waste. | acs.orgresearchgate.netacs.org |

Advanced Spectroscopic and Analytical Techniques for Ultra-Trace Detection and Structural Elucidation

As research into this compound and its derivatives expands, the need for advanced analytical techniques for both definitive structural confirmation and sensitive detection will become paramount.

For structural elucidation , while 1D NMR (¹H and ¹³C) provides foundational data, future studies will necessitate a suite of 2D NMR techniques to unambiguously assign complex structures, especially for novel derivatives. nih.gov

COSY (Correlation Spectroscopy) will be essential for establishing proton-proton coupling networks.

HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments will be crucial for correlating proton and carbon signals, providing definitive evidence of the carbon skeleton and the placement of substituents. researchgate.netnottingham.ac.uk

For ultra-trace detection , particularly in complex matrices such as environmental, biological, or food samples, highly sensitive and selective methods will need to be developed.

Gas Chromatography-Mass Spectrometry (GC-MS) , especially using time-of-flight (TOF) or triple quadrupole mass analyzers, will be a key technique for quantifying trace levels of the compound and its potential metabolites or degradation products. cdc.govnih.gov

High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS) or diode-array detection (DAD) will be vital for analyzing less volatile derivatives or for applications where direct injection of a liquid sample is preferred. helixchrom.com

Dispersive liquid–liquid microextraction (DLLME) could be explored as a sample preparation technique to pre-concentrate the analyte from aqueous samples, significantly enhancing detection limits. researchgate.net

| Analytical Goal | Advanced Technique | Primary Application | References |

|---|---|---|---|

| Structural Elucidation | 2D NMR (COSY, HSQC, HMBC) | Unambiguous assignment of protons and carbons in novel derivatives. | nih.govresearchgate.net |

| X-ray Crystallography | Determination of the precise three-dimensional molecular structure in the solid state. | nih.gov | |

| Ultra-Trace Detection | GC-MS/MS | Quantification in complex volatile samples (e.g., air, headspace). | cdc.govnih.gov |

| LC-MS/MS | Quantification in biological fluids and other liquid matrices. | helixchrom.com |

Integrated Computational and Experimental Approaches for Deeper Mechanistic Understanding

A synergistic approach combining computational chemistry with experimental studies will be instrumental in gaining a profound understanding of the structure, properties, and reactivity of this compound. Density Functional Theory (DFT) has proven to be a powerful tool for investigating substituted pyridines. ias.ac.inresearcher.life

Future research should leverage these integrated approaches to:

Predict Reactivity and Regioselectivity: DFT calculations can map the electron density distribution and molecular electrostatic potential, predicting the most likely sites for electrophilic or nucleophilic attack. nih.gov This predictive power can guide the design of synthetic experiments for creating new derivatives.

Elucidate Reaction Mechanisms: Computational modeling can be used to map potential energy surfaces for proposed reactions, identifying transition states and intermediates. researchgate.net These theoretical findings, when correlated with experimental kinetic data, can provide a detailed picture of how reactions proceed.

Interpret Spectroscopic Data: DFT can be used to predict NMR chemical shifts and vibrational frequencies. Comparing these calculated values with experimental spectra can provide an additional layer of confidence in structural assignments.

Model Intermolecular Interactions: Combining DFT with molecular dynamics simulations can offer insights into how this compound might interact with biological targets like proteins or how it self-assembles in the solid state. mdpi.commdpi.com

Exploration of Novel Chemical Reactivities and Derivatizations

The specific chemical reactivity of this compound remains largely unexplored. The interplay between the electron-donating methoxy (B1213986) group, the two methyl groups, and the pyridine nitrogen creates a unique electronic and steric environment that warrants systematic investigation. Future research should focus on derivatizing the molecule to create a library of novel compounds with diverse functionalities.

Key areas for exploration include:

Reactions at the Methyl Groups: Selective oxidation or halogenation of the methyl groups could provide handles for further functionalization, leading to aldehydes, carboxylic acids, or benzylic-type halides.

Electrophilic Aromatic Substitution: The electron-rich nature of the ring suggests that it could undergo electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions. The directing effects of the existing substituents will be a key point of investigation.

Modification of the Methoxy Group: Nucleophilic displacement of the methoxy group could allow for the introduction of other alkoxy, aryloxy, or amino groups, significantly diversifying the available structures. researchgate.net

Metal-Catalyzed Cross-Coupling: Conversion of the parent molecule to a halo-derivative would open the door to a vast array of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce new carbon-carbon and carbon-heteroatom bonds.

Synergistic Applications in Interdisciplinary Fields

The unique substitution pattern of this compound makes it an attractive scaffold for development in several interdisciplinary fields. Its structural similarity to 2,6-lutidine, a widely used sterically hindered base, suggests potential applications in organic synthesis, while the presence of the methoxypyridine motif is common in bioactive molecules. chemicalbook.comwikipedia.org

Future research should explore applications in:

Medicinal Chemistry: Methoxypyridine derivatives have been investigated as PI3K/mTOR dual inhibitors for cancer therapy and as gamma-secretase modulators for Alzheimer's disease. nih.govnih.gov this compound could serve as a novel starting point for the design and synthesis of new therapeutic agents targeting a range of diseases. pensoft.net

Agrochemicals: The pyridine ring is a common feature in many successful herbicides and pesticides. The specific substitution pattern of this molecule could lead to the discovery of new agrochemicals with novel modes of action.

Materials Science: Substituted pyridines are known to be building blocks for functional materials, including liquid crystals and luminescent compounds. researchgate.netrsc.org The photophysical properties of this compound and its derivatives could be investigated for potential use in organic light-emitting diodes (OLEDs) or sensors.

Coordination Chemistry and Catalysis: The nitrogen atom of the pyridine ring can coordinate to metal centers. The steric hindrance provided by the adjacent methyl and methoxy groups could lead to the formation of unique metal complexes with interesting catalytic properties or applications as ligands in various chemical transformations. researchgate.netguidechem.com

Q & A

Q. What are the common synthetic routes for 2-Methoxy-3,6-dimethylpyridine, and what are their mechanistic considerations?

- Methodological Answer : A typical synthesis involves nucleophilic substitution and rearrangement. For example, trifluoroethanol can act as both solvent and reagent in substitution reactions with mixed alkali systems (e.g., K₂CO₃/KOH), followed by acetic anhydride-mediated rearrangement to install methoxy and methyl groups. This approach, adapted from analogous pyridine derivatives, achieves yields up to 71% . Mechanistically, the methoxy group’s electron-donating nature directs regioselectivity during substitution, while steric effects from methyl groups influence rearrangement pathways. Catalytic hydrogenation (e.g., PtO₂) may further stabilize intermediates .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer :

- NMR : ¹H/¹³C NMR resolves methyl (δ 2.1–2.5 ppm) and methoxy (δ 3.8–4.0 ppm) groups. Coupling patterns distinguish adjacent substituents (e.g., 3,6-dimethyl vs. 2-methoxy). Overlapping signals may require 2D-COSY or HSQC for deconvolution .

- FT-IR/Raman : Methoxy C-O stretches (∼1250 cm⁻¹) and methyl C-H bends (∼1375 cm⁻¹) confirm functional groups. Raman spectroscopy complements IR by detecting symmetric vibrations in crystalline phases .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ions (e.g., m/z 153.1 for C₈H₁₁NO) and fragmentation patterns (e.g., loss of methoxy group) .

Advanced Research Questions

Q. How can computational methods like DFT predict the reactivity or stability of this compound derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electronic effects:

- HOMO-LUMO gaps predict nucleophilic/electrophilic sites. Methoxy groups lower LUMO energy, enhancing electrophilicity at the pyridine ring .

- Mulliken charges identify reactive positions (e.g., para to methoxy groups for electrophilic substitution).

- Transition state modeling optimizes reaction pathways (e.g., hydrogenation or oxidation) by analyzing activation energies .

Q. What strategies resolve contradictory data in the synthesis and characterization of pyridine derivatives, such as unexpected byproducts or spectral anomalies?

- Methodological Answer :

- Byproduct Analysis : Use LC-MS or GC-MS to identify impurities. For example, incomplete substitution may yield dichloro intermediates, detectable via chlorine isotopic patterns .

- Spectral Cross-Validation : Compare experimental NMR shifts with computed values (e.g., via ACD/Labs or ChemDraw). Anomalies in methoxy proton integration may indicate residual solvents (e.g., acetic acid) requiring column purification .

- Isomer Differentiation : NOESY NMR or X-ray crystallography distinguishes regioisomers (e.g., 3,6-dimethyl vs. 2,5-dimethyl) by spatial proximity of substituents .

Q. How do steric and electronic effects influence the catalytic hydrogenation of this compound derivatives?

- Methodological Answer :

- Steric Effects : Methyl groups at positions 3 and 6 hinder hydrogenation at the pyridine ring. PtO₂ catalysts under high H₂ pressure (5–10 atm) mitigate steric hindrance, favoring piperidine formation .

- Electronic Effects : Methoxy groups deactivate the ring toward electrophilic hydrogenation. Acidic conditions (e.g., HCl) protonate the nitrogen, enhancing reactivity .

Methodological Best Practices

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Use nitrile gloves, safety goggles, and fume hoods to avoid dermal/ocular exposure. Pyridine derivatives are irritants and may require respiratory protection (e.g., N95 masks) .

- Storage : Store in amber glass under inert gas (N₂/Ar) to prevent oxidation. Degradation products (e.g., peroxides) are hazardous and require regular stability testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.